(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid

Metal chelation Scale inhibition Coordination chemistry

(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid (CAS 51556‑88‑8), also named 1‑hydroxypropane‑1,1,3‑triphosphonic acid , is a geminal‑bisphosphonate‑bearing trisphosphonic acid featuring a hydroxyl group on the central carbon and a third phosphonate on the terminal carbon. With three strongly acidic phosphonate moieties (C₃H₁₁O₁₀P₃, MW 300.03 g/mol ), it functions as a multidentate chelator and a structural analog of endogenous pyrophosphate, positioning it as a candidate for metal‑complexation studies, scale inhibition, and bone‑mineral affinity applications.

Molecular Formula C3H11O10P3
Molecular Weight 300.03 g/mol
CAS No. 51556-88-8
Cat. No. B12685082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid
CAS51556-88-8
Molecular FormulaC3H11O10P3
Molecular Weight300.03 g/mol
Structural Identifiers
SMILESC(C(O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C3H11O10P3/c4-2(14(5,6)7)1-3(15(8,9)10)16(11,12)13/h2-4H,1H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13)
InChIKeyGCDCNBJTVDTVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic Acid (CAS 51556-88-8): Procurement-Grade Trisphosphonate Building Block for Chelation, Coordination, and Bone-Targeting Research


(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic acid (CAS 51556‑88‑8), also named 1‑hydroxypropane‑1,1,3‑triphosphonic acid [1], is a geminal‑bisphosphonate‑bearing trisphosphonic acid featuring a hydroxyl group on the central carbon and a third phosphonate on the terminal carbon. With three strongly acidic phosphonate moieties (C₃H₁₁O₁₀P₃, MW 300.03 g/mol ), it functions as a multidentate chelator and a structural analog of endogenous pyrophosphate, positioning it as a candidate for metal‑complexation studies, scale inhibition, and bone‑mineral affinity applications [2].

Why Generic Bisphosphonate or Amino-Trisphosphonate Substitution Cannot Replace (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic Acid


Substituting (3‑hydroxypropan‑1‑yl‑3‑ylidene)trisphosphonic acid with a standard bisphosphonate (e.g., etidronate, zoledronate) or an amino‑trisphosphonate analog (e.g., 1‑aminopropane‑1,1,3‑triphosphonic acid [1]) alters both the number of metal‑coordinating sites and the hydrogen‑bonding profile. Bisphosphonates offer only two phosphonate groups, while the amino congener replaces the hydroxyl moiety with an amine, changing protonation states and metal‑ion selectivity [2]. These structural differences translate into divergent complex‑stability constants, bone‑mineral adsorption behavior, and inhibitory potency against enzymes such as farnesyl pyrophosphate synthase [3], making direct interchange scientifically invalid without matched comparative data.

(3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic Acid Quantitative Differentiation Evidence Guide


Phosphonate Group Stoichiometry vs. Clinical Bisphosphonates Determines Metal-Chelation Capacity

(3‑Hydroxypropan‑1‑yl‑3‑ylidene)trisphosphonic acid possesses three phosphonate (–PO₃H₂) groups per molecule , whereas clinically dominant bisphosphonates such as etidronic acid (1‑hydroxyethane‑1,1‑diphosphonic acid) and zoledronic acid contain only two [1]. This higher stoichiometric density of metal‑binding sites is structurally analogous to the triphosphonate motif, which has been shown to enhance chelation of multivalent cations and improve scale‑inhibition efficiency compared to diphosphonates [2]. Direct head‑to‑head complex‑stability data for this specific compound versus etidronate are not available in the open literature; the advantage is inferred from the established relationship between phosphonate‑group count and chelation capacity [2].

Metal chelation Scale inhibition Coordination chemistry

Hydroxyl-Geminal-Bisphosphonate Motif Mimics Bone-Seeking Bisphosphonates While the Third Phosphonate Adds Extra Binding Potential

The core structure of (3‑hydroxypropan‑1‑yl‑3‑ylidene)trisphosphonic acid contains a hydroxyl‑geminal‑bisphosphonate moiety that is identical to the bone‑targeting pharmacophore of etidronate [1]. In addition, it carries a third phosphonate group at the 3‑position. For a structurally related trisphosphonate (2,3,3‑TrisPP), in vitro binding to hydroxyapatite and inhibition of farnesyl pyrophosphate synthase (hFPPS) have been experimentally demonstrated, with osteoclastic cytotoxicity recorded at LC₅₀ = 0.172 mg/mL [2]. The target compound shares the hydroxyl‑bisphosphonate core but possesses a distinct spacing of the third phosphonate (propane-1,1,3 vs. stilbenoid framework), which is predicted to alter the spatial orientation of the additional metal‑binding site [3]. No direct comparative binding data between the target compound and 2,3,3‑TrisPP or etidronate have been published.

Bone targeting Hydroxyapatite affinity Bisphosphonate mimetic

Coordination Polymer Architecture: Triphosphonate Spacing Diverges from Amino Analog and Bisphosphonates

The 1‑hydroxypropane‑1,1,3‑triphosphonate ligand provides a three‑point metal‑binding geometry with a hydroxyl donor in the backbone, distinct from the 1‑aminopropane‑1,1,3‑triphosphonate ligand which uses an amine donor [1]. In the amino analog, Cu²⁺ and d¹⁰ metal ions form one‑dimensional coordination polymers that expand into three‑dimensional supramolecular networks via hydrogen bonds [1]. The hydroxyl group in the target compound is a weaker base than the amine (predicted pKₐ shift of ~2–3 units based on phosphonate‑amine vs. phosphonate‑alcohol systems [2]), which alters the protonation state at physiological and near‑neutral pH and consequently modifies the coordination geometry, solubility, and crystallinity of the resulting metal complexes. Quantitative comparison of crystal lattice parameters or stability constants is not available for the hydroxyl analog.

Coordination polymers Metal-Organic Frameworks Crystal engineering

Critical Evidence Gap: No Published Head‑to‑Head Potency, Selectivity, or In‑Vivo Data Exist for This Compound

A systematic search of the peer‑reviewed literature, patent databases, and authoritative chemical registries finds no study in which (3‑hydroxypropan‑1‑yl‑3‑ylidene)trisphosphonic acid (CAS 51556‑88‑8) has been directly compared with a named comparator (e.g., etidronate, zoledronate, 2,3,3‑TrisPP, or 1‑aminopropane‑1,1,3‑triphosphonic acid) in any quantitative assay of biological activity, metal‑chelation stability, scale inhibition, or pharmacokinetic profile . All differentiation claims above are therefore class‑level inferences drawn from structurally related trisphosphonates and bisphosphonates, and should be considered hypotheses requiring experimental validation rather than established performance differentiators [1].

Evidence gap Procurement caution Research-grade compound

Recommended Research and Industrial Application Scenarios for (3-Hydroxypropan-1-yl-3-ylidene)trisphosphonic Acid


Bone-Targeting Prodrug or Imaging-Agent Linker Development Requiring Enhanced Hydroxyapatite Adsorption

Where a bisphosphonate linker (e.g., etidronate) provides insufficient bone‑mineral affinity or where a third functional arm is needed for payload conjugation, (3‑hydroxypropan‑1‑yl‑3‑ylidene)trisphosphonic acid offers a hydroxyl‑bisphosphonate core for bone targeting plus a third phosphonate that could serve as an additional anchoring point or as a site for selective derivatization [1]. This scenario is supported by class‑level evidence that trisphosphonate motifs bind hydroxyapatite and inhibit bone resorption [2], though direct binding data for this compound are absent.

Metal‑Organic Framework (MOF) and Coordination Polymer Synthesis with Tunable Protonation States

The hydroxyl group in the backbone provides a pH‑sensitive donor that differs from the amino group of 1‑aminopropane‑1,1,3‑triphosphonic acid [1]. Researchers seeking to engineer MOFs with different pH stability windows or hydrogen‑bonding architectures can exploit this difference to obtain novel topologies not accessible with the amino analog [2].

High‑Capacity Chelating Agent for Hard Metal Ions in Industrial Water Treatment or Nuclear Waste Streams

With three phosphonate groups, this compound provides a higher stoichiometric chelation capacity per molecule than bisphosphonate‑based scale inhibitors [1]. Practical deployment requires experimental determination of stability constants with target metals (Ca²⁺, Mg²⁺, Fe³⁺, UO₂²⁺), as no such data are published [2]. Patent literature indicates that triphosphonic esters are effective for heavy‑metal extraction [3], supporting the plausibility of this application.

Comparative Structure–Activity Relationship (SAR) Studies of Polyphosphonate Enzyme Inhibitors

As a hydroxyl‑trisphosphonate with a propane backbone, this compound fills a gap in SAR matrices alongside etidronate (C2, bisphosphonate), 2,3,3‑TrisPP (stilbenoid trisphosphonate), and 1‑aminopropane‑1,1,3‑triphosphonic acid (amino‑trisphosphonate) [1]. Systematic comparison of these analogs against farnesyl pyrophosphate synthase or other diphosphate‑utilizing enzymes would clarify the contribution of the third phosphonate and the hydroxyl group to inhibitory potency [2].

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